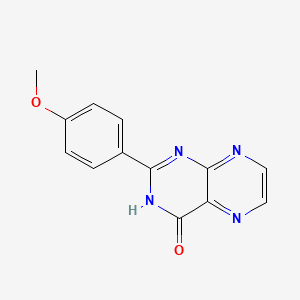

2-(4-Methoxyphenyl)pteridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCINSYNEKOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704573 | |

| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155513-89-6 | |

| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2 4 Methoxyphenyl Pteridin 4 1h One and Its Structural Analogues

Chemo- and Regioselective Synthetic Pathways to Pteridin-4(1H)-one Core Architectures

The formation of the fundamental pteridin-4(1H)-one ring system is the critical first step in the synthesis of many complex derivatives. Control over the placement of substituents (regioselectivity) is a key challenge, often dictated by the choice of starting materials and reaction conditions.

Pyrimidine-Based Condensation Reactions

The most classical and widely employed method for constructing the pteridine (B1203161) core is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a transformation known as the Isay reaction. The versatility of this method allows for the synthesis of a wide array of substituted pteridines.

Specifically, to obtain a pteridin-4(1H)-one core, a 2,5,6-triaminopyrimidin-4(1H)-one is typically used as the pyrimidine (B1678525) component. The reaction involves the nucleophilic attack of the more reactive 5-amino group of the pyrimidine onto one of the carbonyl groups of the dicarbonyl reagent, followed by intramolecular cyclization and dehydration to form the pyrazine (B50134) ring.

A significant challenge in these condensations, especially with unsymmetrical dicarbonyl compounds, is the lack of regioselectivity, which can lead to a mixture of isomers. For instance, the condensation of a pyrimidine-4,5-diamine with an α-formyl ketone can result in both 6- and 7-substituted pteridines. However, reaction conditions can be tuned to favor one isomer over the other. The choice of pH is a critical factor; condensations performed at a pH of 6 often yield a mixture of products, whereas conducting the reaction at a pH of 10 or 0 can significantly favor the formation of the 7-isomer or the 6-isomer, respectively.

Table 1: Examples of Pyrimidine-Based Condensation for Pteridinone Synthesis

| Pyrimidine Precursor | Dicarbonyl Reagent | Primary Product(s) | Key Condition |

|---|---|---|---|

| 2,5,6-Triaminopyrimidin-4(1H)-one | Glyoxal | Pterin (2-Amino-pteridin-4(1H)-one) | Neutral or slightly acidic |

| Pyrimidine-4,5-diamine | Ethyl 2-ethoxy-2-hydroxyacetate | Pteridin-7(8H)-one / Pteridin-6(5H)-one | pH dependent |

| 4,5-Diamino-1,3-dimethyluracil | Benzylglyoxal | Mixture of 6- and 7-benzylpteridines | pH dependent |

Pyrazine-Derived Cyclization Approaches

An alternative strategy to the pteridin-4(1H)-one core involves starting with a pre-formed, suitably functionalized pyrazine ring and subsequently constructing the pyrimidine ring. This approach offers a different handle on controlling substitution patterns. A key precursor for this pathway is 2-aminopyrazine-3-carboxamide. rsc.orgnih.govnih.gov

In this synthetic route, a diamine such as 2-amino-3-aminomethylpyrazine can be cyclized with a one-carbon synthon to form the pyrimidine ring. rsc.org For example, reacting the diamine with triethyl orthoformate leads to the formation of a 3,4-dihydropteridine intermediate. rsc.org This intermediate can then be oxidized, typically using an oxidizing agent like manganese dioxide, to yield the aromatic pteridine. rsc.org While this specific example yields an unsubstituted pteridine at the 4-position, modification of the cyclizing agent (e.g., using urea (B33335) or phosgene (B1210022) derivatives) can install the required 4-oxo functionality.

This method is particularly valuable for accessing pteridine isomers that may be difficult to obtain through traditional pyrimidine condensation routes.

Aza-Wittig Reaction and Related Heterocyclization Strategies

The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.orgresearchgate.net It involves the reaction of an iminophosphorane (an aza-ylide) with a carbonyl group to form an imine. wikipedia.org When applied in an intramolecular fashion, it provides an elegant method for ring closure. thieme-connect.descispace.com

For the synthesis of the pteridin-4(1H)-one core, a hypothetical intramolecular aza-Wittig strategy would involve a pyrimidine precursor bearing both an azide (B81097) and a carbonyl-equivalent group in a specific arrangement. For example, a 5-acyl-4-(azidomethyl)pyrimidine could be envisioned as a substrate. The synthesis would proceed via the following key steps:

Staudinger Reaction: The azide group reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to generate an iminophosphorane intermediate.

Intramolecular Cyclization: The newly formed nucleophilic nitrogen of the iminophosphorane attacks the adjacent carbonyl group at the 5-position.

Ring Closure and Elimination: This attack forms a cyclic intermediate which then collapses, eliminating a phosphine oxide byproduct (e.g., triphenylphosphine (B44618) oxide), to yield a dihydropteridinone.

Aromatization: A subsequent oxidation step would furnish the final pteridin-4(1H)-one ring system.

This strategy is particularly advantageous as it often proceeds under mild, neutral conditions and can provide high yields for complex ring systems. researchgate.netcapes.gov.br

Targeted Synthesis of the 4-Methoxyphenyl (B3050149) Moiety within Pteridinone Frameworks

Once the pteridinone core is established, or concurrently with its formation, the 4-methoxyphenyl group must be introduced at the C2 position. This can be achieved either by building the ring system with the aryl group already in place or by functionalizing a pre-formed pteridinone.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Arylation

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds, making them ideal for the arylation of heterocyclic scaffolds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly well-suited for this purpose.

To synthesize 2-(4-Methoxyphenyl)pteridin-4(1H)-one, this reaction would typically involve the coupling of a 2-halo-pteridin-4(1H)-one (where the halogen is typically bromine or iodine) with 4-methoxyphenylboronic acid. The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pteridinone.

Transmetalation: The 4-methoxyphenyl group is transferred from the boronic acid to the palladium center.

Reductive Elimination: The desired this compound product is formed, and the Pd(0) catalyst is regenerated.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Systems analogous to pteridinones, such as pyridopyrimidinones, have been successfully arylated using catalysts like Pd(PPh₃)₄ in the presence of a mild base like sodium bicarbonate.

Table 2: Typical Components for Suzuki-Miyaura Coupling of N-Heterocycles

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, [Pd(allyl)Cl]₂ | The core catalyst that facilitates the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), BippyPhos, 1,10-phenanthroline | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | NaHCO₃, K₂CO₃, Cs₂CO₃, KOPh | Activates the organoboron species for transmetalation. |

| Boron Reagent | 4-Methoxyphenylboronic acid, Potassium 4-methoxyphenyltrifluoroborate | Source of the aryl group to be coupled. |

| Solvent | Toluene, Dioxane, Dimethoxyethane (DME), Water | Solubilizes reactants and influences reaction rate and outcome. |

Other Carbon-Carbon Bond Forming Reactions

An alternative to post-synthesis functionalization via cross-coupling is to incorporate the 4-methoxyphenyl group during the initial construction of the pteridinone ring. This can be achieved through the condensation reactions described in section 2.1.1, but by using a dicarbonyl reagent that already contains the desired aryl moiety. nih.gov

For the synthesis of this compound, the strategy would involve the condensation of 2,5,6-triaminopyrimidin-4(1H)-one with a (4-methoxyphenyl)-substituted 1,2-dicarbonyl compound, such as (4-methoxyphenyl)glyoxal. In this reaction, the dicarbonyl compound directly introduces the 4-methoxyphenyl group at the C2 position of the newly formed pyrazine ring, leading directly to the target molecule in a single cyclocondensation step.

This approach is highly convergent and atom-economical, as it avoids the separate steps of halogenation and cross-coupling. The success of this method relies on the availability and reactivity of the appropriately substituted aryl glyoxal. nih.gov

Green Chemistry Principles Applied to Pteridinone Synthesis

The application of green chemistry principles to the synthesis of pteridinone derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant advantages, including reduced environmental pollution, lower costs, and often, simpler work-up procedures. For the synthesis of heterocyclic compounds like pteridinones, which are built upon a pyrimidine core, solvent-free methods have shown considerable promise. One analogous approach is the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be conducted under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. nih.gov This method provides good yields at near-room temperature, avoiding the use of volatile and often toxic organic solvents. nih.gov

Another relevant solvent-free approach involves the use of solid catalysts. For instance, the synthesis of 3,4-dihydropyrimidone derivatives has been achieved using organic white clay as a cheap and environmentally friendly catalyst under solvent-free microwave irradiation, resulting in excellent yields. researchgate.net These methodologies highlight the potential for developing a solvent-free synthesis of this compound, likely involving the condensation of a suitably substituted aminopyrimidine with a derivative of 4-methoxybenzoic acid under solvent-free conditions, potentially with microwave or thermal activation and a solid acid catalyst.

A general procedure for the solvent-free synthesis of related dihydropyrimidinones involves mixing the aldehyde, a β-ketoester, and urea or thiourea (B124793) with a catalytic amount of an ionic liquid and heating the mixture. nih.gov After completion, the product is isolated by adding water and filtering the resulting solid, which is then recrystallized. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green synthetic technique that often proceeds in the absence of a solvent. nih.gov This method can lead to higher reaction rates due to the high concentration of reactants and unique solid-state reactivity. nih.gov Ball milling is a common mechanochemical technique where reactants are ground together, sometimes with a liquid additive to facilitate the reaction.

The synthesis of various heterocyclic compounds has been successfully achieved using mechanochemistry. For example, multicomponent reactions to form functionalized benzene (B151609) rings and polyhydroquinolines have been performed by manual grinding or ball milling, often in the absence of a solvent. nih.gov The synthesis of fluorinated tetrahydropyridazines and dihydrooxazines has also been shown to be highly efficient using mechanochemical methods, in some cases providing better yields than conventional solution-based synthesis. rsc.org

For the synthesis of this compound, a mechanochemical approach could involve the milling of a 4,5-diaminopyrimidinone with a 4-methoxybenzoyl derivative. This approach is particularly attractive as it aligns with the principles of green chemistry by eliminating bulk solvent use and potentially reducing reaction times and energy consumption. mdpi.com

Design and Synthesis of Novel this compound Derivatives for Structural Elucidation

The design and synthesis of novel derivatives of this compound are crucial for understanding its structure-activity relationships (SAR). By systematically modifying the core structure and the phenyl ring, researchers can probe the key interactions that govern its biological activity.

Systematic Modification of the Pteridinone Core

The pteridinone core offers several positions for modification, allowing for a systematic exploration of its chemical space. Modifications can be introduced to alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.

One common strategy for modifying such heterocyclic cores is through solid-phase synthesis. This technique allows for the rapid generation of a library of analogues by immobilizing a starting material on a resin and sequentially adding building blocks. nih.gov For instance, a solid-phase approach to dihydropteridinones has been developed using a Wang resin, which allows for variations in the substituents at different positions of the pteridinone scaffold. nih.gov

Another approach involves the modification of existing pteridinone cores. For example, the synthesis of pirfenidone (B1678446) derivatives, which also feature a pyridone core, involved replacing a methyl group with a stable amide bond linked to various functional groups to improve metabolic stability and explore SAR. rsc.org This strategy could be applied to the pteridinone core of this compound, for instance, by introducing substituents at the N1, N3, or N8 positions, or by modifying the pyrimidine ring.

Table 1: Potential Modifications of the Pteridinone Core

| Position of Modification | Type of Modification | Potential Impact |

|---|---|---|

| N1 | Alkylation, Acylation | Altered solubility and metabolic stability |

| N3 | Alkylation, Arylation | Modified planarity and receptor interaction |

| C6, C7 | Introduction of small alkyl or aryl groups | Steric and electronic effects on binding |

Substitution Pattern Variations on the Phenyl Ring

Studies on other heterocyclic compounds, such as 8-(substituted-phenyl)xanthines, have shown that the substitution pattern on the phenyl ring greatly affects affinity and selectivity for biological targets. nih.gov For example, the introduction of different substituents at various positions on the phenyl ring can modulate the electronic and steric properties of the molecule, leading to changes in biological activity.

The synthesis of derivatives with different substitution patterns on the phenyl ring would typically start from appropriately substituted benzaldehydes or benzoic acids. For example, to synthesize a derivative with a hydroxyl group at the 3-position and a methoxy (B1213986) group at the 4-position of the phenyl ring, one would start with vanillin (B372448) or a corresponding benzoic acid derivative.

Table 2: Examples of Phenyl Ring Substitution Variations

| Substituent at Phenyl Ring | Position | Rationale for Modification |

|---|---|---|

| -OH | 3-position | Introduce hydrogen bonding capability |

| -Cl, -F | 2-, 3-, or 4-position | Alter electronic properties and metabolic stability |

| -NO2 | 3- or 4-position | Introduce a strong electron-withdrawing group |

| -NH2 | 3- or 4-position | Introduce a hydrogen bond donor and potential for further functionalization |

The synthesis of these derivatives would allow for a detailed investigation into the SAR, providing valuable insights for the design of more potent and selective analogues.

Mechanistic Investigations into Biological Interactions of 2 4 Methoxyphenyl Pteridin 4 1h One Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The core structure of 2-(4-methoxyphenyl)pteridin-4(1H)-one serves as a versatile scaffold for the design of potent enzyme inhibitors. Researchers have strategically modified this template to achieve varying degrees of potency and selectivity against several key enzyme families.

Kinase Enzyme Targeting: Cyclin-Dependent Kinases (CDK2, CDK9) and Bromodomain-Containing Protein 4 (BRD4), Polo-like Kinase 1 (PLK1)

Derivatives of the pteridinone scaffold have emerged as significant inhibitors of several crucial kinases involved in cell cycle regulation and gene transcription. Notably, research has focused on their potential as dual inhibitors of Polo-like Kinase 1 (PLK1) and the epigenetic reader protein, Bromodomain-Containing Protein 4 (BRD4). rsc.orgrsc.org

In one study, novel pteridinone derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. The most promising compound from this series, a pteridinone derivative designated as III4, demonstrated potent dual inhibitory action against both PLK1 and BRD4, with inhibition percentages of 96.6% and 59.1%, respectively. rsc.org This dual inhibition is a strategic approach in cancer therapy, as it can simultaneously target cell division and the transcriptional machinery that drives tumor growth.

Another study focused on pteridinone derivatives incorporating a sulfonyl moiety. A lead compound from this series, B2, was identified as a potent dual inhibitor of PLK1 and BRD4 with IC50 values of 6.3 nM and 179 nM, respectively. rsc.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, indicating a high degree of potency for compound B2 against PLK1.

While direct inhibitory data for this compound against Cyclin-Dependent Kinases (CDKs) is not extensively documented in publicly available literature, the broader class of pteridinone and structurally related pyrimidine (B1678525) analogs has shown promise. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were identified as potent inhibitors of both CDK2 and CDK4. nih.gov Furthermore, a study on novel pyrazolo[3,4-b]pyridine derivatives, which also feature a 4-methoxyphenyl (B3050149) substituent, demonstrated their ability to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of CDK inhibitors.

Table 1: Inhibitory Activity of Pteridinone Derivatives against PLK1 and BRD4

| Compound | Target | Inhibition / IC50 | Cell Line(s) Tested | Reference |

|---|---|---|---|---|

| III4 | PLK1 | 96.6% inhibition | A549, HCT116, PC-3, MCF-7 | rsc.org |

| III4 | BRD4 | 59.1% inhibition | A549, HCT116, PC-3, MCF-7 | rsc.org |

| B2 | PLK1 | 6.3 nM | HCT116, PC3, BT474 | rsc.org |

| B2 | BRD4 | 179 nM | HCT116, PC3, BT474 | rsc.org |

Phosphoinositide 3-Kinase (PI3K) Isoform-Selective Inhibition (e.g., PI3K-C2α)

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. While various molecules are being investigated as PI3K inhibitors, there is currently a lack of publicly available scientific literature detailing the specific inhibitory activity of this compound or its close derivatives against the PI3K-C2α isoform. This remains an area for potential future investigation.

Other Relevant Enzymatic Interactions

The versatility of the pteridinone scaffold extends beyond the aforementioned kinases. Research has shown that substituted pteridinones can also act as inhibitors of p90 ribosomal S6 protein kinase-2 (RSK2). nih.gov RSK2 is a downstream component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. The ability to inhibit RSK2 could disrupt multiple pro-cancer cellular processes. nih.gov Pharmacophore modeling and docking studies of substituted pteridinones into the ATP-binding site of the N-terminal domain of RSK2 have been conducted to understand the structure-activity relationships and guide the development of more potent inhibitors. nih.gov

Analysis of Receptor Binding Dynamics and Specificity (e.g., Corticotropin-Releasing Factor Receptor 1 antagonists)

Corticotropin-Releasing Factor Receptor 1 (CRF1) is a G-protein coupled receptor that plays a pivotal role in the body's stress response. While the development of small molecule CRF1 receptor antagonists is an active area of research for potential treatments of anxiety and depression, there is no specific data in the current body of scientific literature that links the this compound scaffold to significant antagonist activity at this receptor. nih.gov The known small molecule antagonists of CRF1 often possess distinct structural features, and it remains to be seen if the pteridinone scaffold can be adapted to effectively target this receptor.

Molecular Basis of Cellular Pathway Modulation (e.g., Apoptosis Induction Pathways)

A significant outcome of the enzymatic inhibition by pteridinone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. The dual inhibition of PLK1 and BRD4 by these compounds triggers a cascade of events leading to cellular demise.

Studies on pteridinone derivatives have shown that they can induce a substantial decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. rsc.orgrsc.org This disruption of mitochondrial function leads to the release of pro-apoptotic factors into the cytoplasm. Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. For example, compound III4 was found to arrest cells in the S phase, while compound B2 arrested cells in the G2 phase of the cell cycle. rsc.orgrsc.org

The induction of apoptosis is a multi-faceted process. Research on structurally related quinazolinone derivatives has demonstrated the ability to upregulate p21, a protein that can halt the cell cycle, and downregulate inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. bue.edu.egbue.edu.eg This leads to an increase in the activity of caspases, the executioner enzymes of apoptosis. bue.edu.egbue.edu.eg Similarly, the pyrazolo[3,4-b]pyridine derivatives with a 4-methoxyphenyl group have also been shown to induce apoptosis in various cancer cell lines. nih.gov

Identification of Undiscovered Biological Targets for Pteridinone Scaffolds

While the current research has identified key targets like PLK1, BRD4, and potentially CDKs for the pteridinone scaffold, the full spectrum of its biological interactions is likely broader. The process of identifying novel or "undiscovered" biological targets for a chemical scaffold is a critical step in drug discovery and understanding its complete pharmacological profile.

The existing knowledge that pteridinone derivatives can effectively inhibit kinases and interact with bromodomains provides a foundation for future target identification studies. Techniques such as chemical proteomics, which utilizes affinity-based probes to "fish" for binding partners in cell lysates, could be employed to pull down previously unknown targets of this compound derivatives. Additionally, computational approaches like inverse docking, where a molecule is screened against a large library of protein structures, could predict potential off-target interactions.

Given the structural similarities to other bioactive heterocyclic compounds, it is plausible that the this compound scaffold could interact with other enzyme families or receptor systems that have not yet been explored. The pursuit of these undiscovered targets is essential for a comprehensive understanding of the therapeutic potential and possible side effects of this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Methoxyphenyl Pteridin 4 1h One Analogues

Identification of Pharmacophoric Features and Key Structural Elements for Biological Engagement

Pharmacophore modeling is a critical tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for a molecule's biological activity. researchgate.net For pteridinone derivatives, several key pharmacophoric features have been identified through computational and experimental studies. researchgate.netnih.gov These features are crucial for the molecule's interaction with its biological target, often the ATP-binding site of kinases. researchgate.netnih.gov

The fundamental pharmacophore for pteridinone-based inhibitors generally includes:

A Hydrogen Bond Donor (HBD): The N1-H or a similar proton-donating group on the pteridinone ring system is often a key hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4 position and the nitrogen atoms within the pyrimidine (B1678525) ring of the pteridinone core typically act as hydrogen bond acceptors. researchgate.net

Aromatic/Hydrophobic Regions: The 2-aryl substituent, in this case, the 4-methoxyphenyl (B3050149) group, provides a critical hydrophobic and aromatic region that engages in π-π stacking or hydrophobic interactions within the target's binding pocket. researchgate.net

Studies on related heterocyclic kinase inhibitors have successfully used pharmacophore models to identify common features that can guide the development of new small molecule inhibitors. researchgate.netnih.gov The combination of these features in a specific spatial arrangement is what dictates the molecule's ability to bind effectively to its biological target. researchgate.net

Table 1: Key Pharmacophoric Features of Pteridinone Analogues

| Pharmacophoric Feature | Structural Element in 2-(4-Methoxyphenyl)pteridin-4(1H)-one | Type of Interaction |

|---|---|---|

| Hydrogen Bond Donor | N1-H of the pteridinone core | Hydrogen Bonding |

| Hydrogen Bond Acceptor | C4=O (carbonyl oxygen) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | N3 and N8 of the pteridinone core | Hydrogen Bonding |

| Aromatic/Hydrophobic Region | 4-methoxyphenyl group at C2 | π-π Stacking, Hydrophobic Interactions |

Impact of Electronic and Steric Effects of Substituents on Activity and Binding Affinity

The biological activity of this compound analogues is significantly influenced by the electronic and steric properties of substituents on the pteridinone core and the 2-aryl ring. mdpi.com These effects can alter the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Electronic Effects: The electronic nature of substituents on the 2-phenyl ring can modulate the electron density of the aromatic system, influencing its interaction with the target protein. Electron-donating groups, such as the methoxy (B1213986) group in the parent compound, can enhance π-π stacking interactions. Conversely, the introduction of electron-withdrawing groups can also impact activity, and the optimal electronic properties often depend on the specific amino acid residues in the binding pocket.

Steric Effects: The size and shape (steric bulk) of substituents are critical determinants of binding affinity.

Substituents on the 2-Aryl Ring: The position and size of substituents on the phenyl ring can either enhance or diminish activity. For instance, bulky substituents at the ortho-position may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. However, in some cases, specific steric bulk can lead to favorable interactions with hydrophobic pockets in the target protein, thereby increasing potency. nih.gov

Substituents on the Pteridinone Core: Modifications to the pteridinone scaffold itself must be carefully considered to avoid disrupting essential hydrogen bonding interactions.

Studies on related heterocyclic compounds have shown that a delicate balance between steric and electronic factors is necessary for optimal activity. nih.gov For example, in the development of inhibitors for various enzymes, tuning these properties has been a key strategy to improve potency and selectivity. nih.gov

Conformational Analysis and its Correlation with Molecular Recognition

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For semi-rigid molecules like this compound, the preferred conformation plays a pivotal role in its ability to be recognized by and bind to its biological target. researchgate.net

The biologically active conformation, i.e., the conformation the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution. However, a low energetic barrier to adopting the active conformation is desirable. nih.gov X-ray crystallography of ligand-protein complexes provides invaluable information about the bound conformation and guides the design of new analogues that are pre-organized to adopt this bioactive shape, thus minimizing the entropic penalty upon binding. nih.gov In the absence of crystal structures, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the solution-state conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For pteridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity and to predict the potency of novel compounds. mdpi.comresearchgate.net

A typical QSAR study on pteridinone analogues involves the following steps:

Data Set Preparation: A series of pteridinone analogues with experimentally determined biological activities is selected. This set is divided into a training set for model generation and a test set for model validation. nih.gov

Molecular Modeling and Alignment: 3D structures of all molecules are generated and aligned based on a common scaffold, such as the pteridinone core. mdpi.com

Calculation of Molecular Descriptors: Steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) are calculated around the aligned molecules. mdpi.com Other descriptors, including hydrophobic, hydrogen bond donor, and acceptor fields, can also be included in CoMSIA models.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the calculated descriptors with the biological activities. The resulting model's predictive power is assessed using the test set. A good QSAR model will have high values for the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). mdpi.com

The output of these studies is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA steric contour map might show a green region, indicating that bulkier substituents are favored for higher activity, and a yellow region, where steric bulk is detrimental. rsc.org

Table 2: Example of a 3D-QSAR Model for Pteridinone Derivatives

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (Predictive R²) | Key Findings |

|---|---|---|---|---|

| CoMFA | 0.67 | 0.992 | 0.683 | Steric and electrostatic fields are significant predictors of activity. mdpi.com |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 | Steric, electrostatic, and hydrophobic fields contribute to the model. mdpi.com |

Rational Design Principles for Enhancing Selectivity and Potency

The insights gained from SAR, SPR, and QSAR studies provide a foundation for the rational design of new this compound analogues with improved potency and selectivity. nih.govelsevierpure.com

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The pteridinone core can be replaced with other heterocyclic systems that maintain the key pharmacophoric features. Similarly, the 4-methoxyphenyl group can be replaced with other substituted aryl or heteroaryl rings to explore new interactions and improve properties.

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of designed analogues. This allows for the targeted introduction of functional groups that can form specific interactions with amino acid residues in the binding site, thereby enhancing potency and selectivity. mdpi.com

Exploiting Favorable Regions Identified by QSAR: The contour maps from CoMFA and CoMSIA studies can guide the placement of substituents. For example, adding a bulky group in a sterically favored region or an electron-withdrawing group in an electrostatically favored region can lead to more potent compounds. rsc.org

Improving Physicochemical Properties: Rational design also involves optimizing properties such as solubility, metabolic stability, and cell permeability. This can be achieved by modifying substituents to alter lipophilicity (logP) and polar surface area (PSA). For instance, introducing polar groups can improve solubility, while blocking sites of metabolism can increase metabolic stability. nih.gov

By integrating these computational and experimental strategies, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop novel compounds with superior therapeutic profiles. nih.gov

Computational and Theoretical Approaches in the Study of 2 4 Methoxyphenyl Pteridin 4 1h One

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For a compound like 2-(4-Methoxyphenyl)pteridin-4(1H)-one, DFT calculations would typically be performed to determine global and local reactivity descriptors. These descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Such calculations provide insights into the kinetic stability and reactivity of the molecule, helping to predict how it might interact with other chemical species. While studies on similar heterocyclic structures utilize DFT for this purpose, specific reactivity descriptor data for this compound is not available.

Theoretical calculations are often used to predict spectroscopic properties, which can then be compared with experimental data for validation. Methods like DFT are employed to compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. For instance, in studies of related compounds like 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, DFT calculations have been used to assign vibrational modes and predict NMR spectra. scispace.com This approach helps in confirming the molecular structure and understanding its spectroscopic signatures. However, no such specific predictive or validation studies have been published for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and evaluating the interaction energy. Although this method is standard for assessing the potential biological activity of novel compounds, no molecular docking studies specifically featuring this compound have been reported in the searched scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. For a compound like this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. When a ligand is docked into a protein, MD simulations are used to assess the stability of the ligand-protein complex over time, providing insights into the binding dynamics and the strength of the interaction. This is a common follow-up to molecular docking to refine and validate the initial docking results. There are currently no published MD simulation studies for this compound.

In Silico Screening and Virtual Ligand Design for Novel Analogues

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening searches for molecules with similar properties to a known active compound. Structure-based virtual screening docks candidate molecules into the target's binding site.

These screening methods can also inform the design of novel analogues. By understanding the structure-activity relationships from screening results, new molecules with potentially improved activity, selectivity, or pharmacokinetic properties can be designed. While virtual screening is a powerful tool for discovering new pteridinone analogues with potential therapeutic applications, no studies have been found that specifically use this compound as a lead compound for such a screening or design process.

Advanced Biophysical and Biochemical Characterization Techniques in Pteridinone Research

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological or biochemical activity. nih.govnih.gov This automated approach allows for the efficient identification of "hit" compounds that modulate the activity of a specific biological target. nih.gov For pteridinone derivatives like 2-(4-Methoxyphenyl)pteridin-4(1H)-one, HTS assays are instrumental in profiling their activity against a wide range of potential targets, such as kinases and other enzymes implicated in disease pathways.

The process typically involves the use of multi-well plates, robotic liquid handling systems, and sensitive detection methods. uni-bonn.de For instance, a screen of a diverse library of small molecules against Escherichia coli dihydrofolate reductase, a common target for pteridine (B1203161) analogs, successfully identified novel inhibitors. nih.gov Such screens often measure the inhibition of enzymatic activity, changes in reporter gene expression, or effects on cell viability. The data generated from HTS provides a preliminary landscape of the biological effects of a compound, guiding further, more detailed investigations. The "hit" compounds identified through primary screening are then subjected to secondary screening and validation to confirm their activity and determine their potency. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Once a compound's biological activity is identified, understanding the physical basis of its interaction with the target protein is paramount. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques that provide deep insights into the binding kinetics and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) is an optical-based biosensor technology that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor chip in real-time. redalyc.org The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. redalyc.org The technology is highly sensitive and can be used to analyze interactions with various molecules, including proteins and nucleic acids. redalyc.org

| Parameter | Description | Typical Units |

| k_a | Association rate constant | M⁻¹s⁻¹ |

| k_d | Dissociation rate constant | s⁻¹ |

| K_D | Equilibrium dissociation constant (k_d/k_a) | M (molar) |

| Response Units (RU) | SPR signal proportional to bound mass | RU |

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The resulting heat change is measured by a highly sensitive calorimeter. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).

| Thermodynamic Parameter | Description |

| n | Stoichiometry of binding (number of ligand molecules bound per protein molecule) |

| K_a | Association constant (1/K_D) |

| ΔG | Gibbs free energy change (related to K_a) |

| ΔH | Enthalpy change (heat released or absorbed) |

| ΔS | Entropy change (change in disorder) |

These thermodynamic data are crucial for understanding the driving forces behind the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

X-ray Crystallography for Ligand-Target Co-Crystal Structures

To visualize the interaction between a ligand and its target protein at an atomic level, X-ray crystallography is the gold standard. This technique involves determining the three-dimensional structure of a protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex. The resulting electron density map allows for the precise modeling of the positions of individual atoms.

For a compound like this compound, obtaining a co-crystal structure with its biological target would provide invaluable information for structure-based drug design. For instance, the crystal structure of a related compound, 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione, has been determined, revealing details about its conformation and intermolecular interactions. nih.gov Although not a pteridinone, this structure provides insights into how the methoxyphenyl moiety can be oriented within a binding pocket. Similarly, crystallographic studies of other heterocyclic compounds, such as those targeting various enzymes, have been crucial in elucidating their binding modes and informing the design of more potent and selective inhibitors. mdpi.com

The detailed structural information from X-ray crystallography can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding affinity and selectivity. This knowledge allows medicinal chemists to rationally design modifications to the compound to improve its properties.

| Crystallographic Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Resolution (Å) | A measure of the level of detail in the crystal structure. |

| R-factor and R-free | Indicators of the quality of the fit between the model and the experimental data. |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., Fluorescence Spectroscopy)

Advanced spectroscopic techniques, particularly fluorescence spectroscopy, offer powerful tools for gaining mechanistic insights into the interactions of small molecules with their biological targets. These methods can provide information on binding events, conformational changes in the protein upon ligand binding, and the local environment of the binding site.

Pteridine derivatives themselves can be fluorescent, and their fluorescence properties can change upon binding to a protein. These changes in fluorescence intensity, emission wavelength, and polarization can be monitored to study the binding process. For example, the fluorescence of a compound like 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been characterized, demonstrating the intrinsic fluorescent properties of similar scaffolds.

Furthermore, if the target protein contains intrinsic fluorophores, such as tryptophan or tyrosine residues, their fluorescence can be quenched or enhanced upon ligand binding. This provides a sensitive probe of the binding event and can be used to determine binding affinities. Fluorescence resonance energy transfer (FRET) can also be employed to measure distances between the bound ligand and specific sites on the protein, providing further structural information. These spectroscopic approaches are complementary to the other techniques described, offering a dynamic view of the molecular interactions in solution.

Future Perspectives and Challenges in 2 4 Methoxyphenyl Pteridin 4 1h One Research

Development of Next-Generation Synthetic Methodologies

The advancement of research into 2-(4-methoxyphenyl)pteridin-4(1H)-one is intrinsically linked to the development of more efficient, scalable, and versatile synthetic strategies. While classical synthetic routes have been established, next-generation methodologies, particularly those inspired by synthetic biology, offer transformative potential. These approaches could enable the rapid generation of diverse analogs and facilitate the production of complex derivatives that are difficult to access through traditional chemical synthesis. nih.govresearchgate.net

Key future directions include:

Heterologous Expression and Pathway Refactoring: A significant opportunity lies in the heterologous expression of biosynthetic gene clusters (BGCs) in well-characterized host organisms like Aspergillus oryzae. researchgate.netrsc.org By cloning and refactoring the BGCs responsible for pteridinone-like scaffolds, it may be possible to produce the core structure or novel variations. rsc.org This could involve introducing different regulatory elements to control gene expression and metabolite production. nih.gov

Combinatorial Biosynthesis: Domain swapping between polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems from different organisms has proven effective in generating novel metabolites. rsc.org Applying this "mix-and-match" approach to the biosynthetic machinery related to pteridines could yield a library of new this compound analogs with diverse functionalities.

Synthetic-Bioinformatic Natural Products (syn-BNP): This approach leverages genomic data to predict the structures of natural products, which are then produced via chemical synthesis. researchgate.net By identifying uncharacterized BGCs that are predicted to produce pteridine-like structures, chemists can synthetically create these molecules, providing a culture-independent method to access novel chemical diversity. nih.govresearchgate.net

Automated High-Throughput Synthesis: The development of automated platforms can significantly accelerate the synthesis and screening of compound libraries. researchgate.net Integrating automated synthesis with high-throughput screening for biological activity would streamline the discovery of new lead compounds based on the this compound scaffold.

Table 1: Next-Generation Synthetic Methodologies

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Heterologous Expression | Cloning and expressing biosynthetic gene clusters (BGCs) in a foreign host organism. rsc.org | Production of the core pteridinone scaffold or novel decorated analogs in engineered microbes. |

| Combinatorial Biosynthesis | Creating hybrid biosynthetic pathways by swapping domains or modules between different enzyme systems. rsc.org | Generation of a diverse library of analogs by combining biosynthetic parts from different pathways. |

| Synthetic-Bioinformatic Natural Products (syn-BNP) | Using bioinformatics to predict natural product structures from gene sequences, followed by chemical synthesis. researchgate.net | Discovery and synthesis of novel pteridinones from metagenomic data without needing to culture the source organism. |

| Genome Editing (e.g., CRISPR/Cas) | Precisely modifying the genome of a natural producer to alter metabolic pathways. | Engineering producer strains to enhance yield or create new derivatives by knocking out or inserting specific genes. rsc.org |

Exploration of Novel Therapeutic Avenues Based on Mechanistic Understanding

While initial studies have highlighted the potential of pteridinone derivatives, a deeper understanding of their mechanism of action is paramount for unlocking their full therapeutic potential. Research has shown that certain novel pteridinone derivatives act as potent inhibitors of Polo-like kinase 1 (PLK1), a crucial regulator of cell cycle progression, making them promising anti-cancer agents. nih.gov Further investigation into these mechanisms can pave the way for new applications.

Future therapeutic avenues could include:

Targeting Specific Cancer Pathways: The inhibition of PLK1 by pteridinone derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov A detailed understanding of the specific interactions between this compound analogs and PLK1 could guide the design of more potent and selective inhibitors for various cancers.

Overcoming Drug Resistance: By modifying the pteridinone structure, it may be possible to develop compounds that are effective against cancer cell lines that have developed resistance to existing chemotherapies. This approach is analogous to the development of novel camptothecin (B557342) derivatives, which were modified to improve their efficacy and toxicity profiles. nih.gov

Combination Therapies: A thorough mechanistic understanding could identify synergistic relationships with other established anti-cancer drugs. Combining a this compound-based PLK1 inhibitor with other agents could lead to more effective treatment regimens with potentially lower side effects.

Beyond Oncology: While the primary focus has been on cancer, the pteridine (B1203161) core is found in many biologically important molecules. Mechanistic studies might reveal that this compound and its derivatives interact with other cellular targets, opening up possibilities for treating inflammatory diseases, viral infections, or neurodegenerative disorders.

Table 2: Potential Therapeutic Avenues and Mechanistic Focus

| Therapeutic Area | Potential Target/Mechanism | Research Focus |

|---|---|---|

| Oncology | Polo-like kinase 1 (PLK1) Inhibition nih.gov | Designing highly selective PLK1 inhibitors; investigating efficacy in drug-resistant tumors. |

| Oncology | Other Cell Cycle Proteins nih.gov | Screening for activity against other kinases and proteins involved in cell proliferation. |

| Inflammatory Diseases | Kinase Pathways in Inflammation | Exploring the modulation of inflammatory signaling cascades by pteridinone derivatives. |

| Virology | Viral Replication Enzymes | Investigating the potential of pteridinone compounds to inhibit key viral enzymes. |

Integration of Artificial Intelligence and Machine Learning in Pteridinone Design and Discovery

Key applications of AI/ML include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel therapeutic targets for which pteridinone derivatives might be effective. accscience.com

Hit Identification and Lead Optimization: Machine learning models can rapidly screen virtual libraries containing millions of pteridinone analogs to predict their binding affinity to a target protein. nih.gov This significantly speeds up the initial phases of drug discovery. pharmaceutical-technology.com Generative AI can even design entirely new molecules from scratch with desired properties. accscience.com

Predictive Modeling (ADMET): A major challenge in drug development is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models can be trained on existing data to predict the physicochemical and pharmacokinetic profiles of new this compound derivatives, helping to prioritize compounds with a higher likelihood of success and reducing late-stage failures. nih.gov

Drug Repurposing: AI can identify new uses for existing drugs by analyzing complex patterns in biological data. nih.gov This approach could be used to find new therapeutic applications for this compound or its known derivatives beyond their originally intended purpose.

Table 3: Application of AI/ML in the Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Target Identification | Analysis of 'omics' data to find novel biological targets. accscience.com | Identification of new diseases or pathways where pteridinone derivatives could be effective. |

| Hit Identification | Virtual screening of large compound libraries using predictive models. nih.gov | Rapidly identifying initial compounds with potential activity against a target. |

| Lead Optimization | Generative models design new molecules with improved potency and ADMET properties. accscience.comnih.gov | Faster development of optimized drug candidates with higher chances of clinical success. |

| Preclinical Studies | Predictive toxicology models and analysis of preclinical data. | Better prediction of potential toxicity, reducing animal testing and late-stage failures. |

Addressing Research Bottlenecks and Advancing the Field

Despite the significant potential, several bottlenecks hinder the rapid advancement of research on this compound and related compounds. Addressing these challenges is essential for the continued progress of the field.

Key research bottlenecks include:

Synthetic Complexity and Scalability: The synthesis of complex pteridinone derivatives can be challenging and low-yielding. A significant hurdle is the development of robust and scalable synthetic routes that can provide sufficient material for extensive preclinical and clinical evaluation. researchgate.net

Designing Target Specificity: A common challenge in drug design is creating compounds that are highly selective for their intended target to minimize off-target effects and toxicity. accscience.com For pteridinone-based kinase inhibitors, achieving high selectivity against a specific kinase like PLK1 over other closely related kinases remains a difficult task.

High-Throughput Biological Screening: Evaluating large libraries of newly synthesized pteridinone derivatives requires robust and efficient high-throughput screening (HTS) assays. The development and validation of these biological assays can be time-consuming and resource-intensive.

Translational Gap: Bridging the gap between promising results in preclinical models (in vitro and in vivo) and success in human clinical trials is a major challenge in all of drug discovery. accscience.com This requires a better understanding of the compound's pharmacokinetics and pharmacodynamics in more complex biological systems.

Advancing the field will require a multidisciplinary approach that combines innovations in synthetic chemistry, molecular biology, pharmacology, and computational science. Collaborative efforts between academic research institutions and the pharmaceutical industry will be crucial to pool resources and expertise, ultimately accelerating the journey of promising compounds like this compound from the laboratory to the clinic.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)pteridin-4(1H)-one, and how can purity be validated?

The synthesis of aryl-substituted pteridinones typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, analogous compounds (e.g., dihydropyridin-4(1H)-ones) are synthesized via palladium-catalyzed direct arylation of cyclic enaminones with arylboronic acids, achieving yields of 78–86% under optimized conditions . Key steps include:

Q. Which spectroscopic and crystallographic methods are critical for resolving the structure of this compound?

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C–O bonds in methoxy groups at ~1.36 Å) .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .

- IR spectroscopy : Identifies carbonyl stretching vibrations (C=O at ~1670 cm) and methoxy C–O bonds (~1250 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. For example, exact-exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol) .

- AutoDock Vina : Dock the compound into target proteins (e.g., adenosine A2B receptors) using a Lamarckian genetic algorithm. Adjust grid maps to prioritize binding pockets (e.g., scoring function optimized for speed/accuracy) .

Q. How can researchers resolve contradictions in biological activity data for structurally similar pteridinones?

- Case study : For flavone derivatives, discrepancies in IC values may arise from substituent positioning. Compare binding modes via docking (e.g., methoxy groups enhancing π–π stacking with aromatic residues) .

- Statistical analysis : Use GraphPad Prism to analyze dose-response curves and validate significance (e.g., p<0.05 for analgesic effects in rodent models) .

Q. What strategies improve the pharmacological evaluation of this compound derivatives?

Q. How do reaction conditions influence the regioselectivity of this compound synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may promote side reactions.

- Catalyst optimization : Palladium(II) catalysts with electron-rich ligands improve arylation efficiency (e.g., 85% yield for fluorophenyl analogs) .

Methodological Considerations

Q. What are the limitations of current synthetic protocols for pteridinone derivatives, and how can they be addressed?

Q. How can researchers leverage structure-activity relationships (SAR) to design novel pteridinone-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.